Duoperone
Overview
Description
Duoperone is a neuroleptic agent . It has been found to block d-amphetamine lethality in mice under aggregated conditions when the pretreatment interval was between one hour and seven days . Conditioned avoidance responding in mice and cats was suppressed by Duoperone in doses that did not impair escape behavior .
Molecular Structure Analysis
The molecular formula of Duoperone is C28H26F4N2OS . The average mass is 514.578 Da and the monoisotopic mass is 514.170166 Da .
Scientific Research Applications
Drug Utilization Observation Studies : Duoperone has been the subject of drug utilization observation (DUO) studies, which are prospective pharmacoepidemiological studies. These studies collect data on prescription, illness, and patient data without interfering with routine treatment, aiming to understand the interaction of treatment modalities with treatment outcomes (Linden et al., 1997).
Cancer Therapy : In cancer research, Duoperone has been explored for its potential use in targeted therapy. For instance, studies on colorectal cancer have identified molecular inhibitors that can be used in therapy, highlighting the drug's potential in cancer treatment (Gozzi et al., 2019).
Protein-Protein Interaction in Biochemical Pathways : Research has been conducted on the interaction between DUOX2 and its partner DUOXA2, where Duoperone's role in influencing this interaction and its functional implications in both export and activity of DUOX2 has been studied (Carré et al., 2015).
Drug Delivery Systems : In the field of drug delivery, Duoperone has been studied for its role in glutathione responsive materials, which are crucial for smart drug delivery vehicles. This research is particularly relevant in designing drug delivery systems that respond to biochemical differences between various cellular environments (Quinn et al., 2017).
Neurological Conditions : Studies have shown the potential of cord blood-derived cell therapy products like DUOC-01, which are related to Duoperone, in treating demyelinating conditions of the central nervous system. This includes research on accelerating remyelination and reducing gliosis in models of multiple sclerosis (Saha et al., 2019).
Antidepressant Interactions : Duoperone has been explored in the context of its interaction with sigma-1 receptor chaperones and its potential to potentiate neurite outgrowth in cell assays. This research is crucial in understanding the mechanistic action of antidepressants (Ishima et al., 2014).
Osteomyelitis Therapy : Duoperone has been involved in the study of biodegradable implants for local antibiotic delivery in chronic osteomyelitis therapy. This research is significant for developing targeted drug delivery systems for specific medical conditions (Türesin et al., 2001).
properties
IUPAC Name |
(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZRUCADGTCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866903 | |
Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Duoperone | |
CAS RN |
62030-88-0 | |
Record name | Duoperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062030880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUOPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E84FJ4KW3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.